

Physical properties of Glycidyl 4-toluenesulfonate (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycidyl 4-toluenesulfonate

Cat. No.: B1217010

[Get Quote](#)

Technical Guide: Physical Properties of Glycidyl 4-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl 4-toluenesulfonate, also known as glycidyl tosylate, is a vital chiral building block in organic synthesis. Its unique bifunctional nature, containing both a reactive epoxide ring and a good leaving group (tosylate), makes it an indispensable intermediate in the preparation of a wide array of pharmaceuticals and other complex organic molecules. This guide provides an in-depth overview of the key physical properties of **Glycidyl 4-toluenesulfonate**, with a focus on its melting and boiling points, alongside the experimental methodology for their determination.

Core Physical Properties

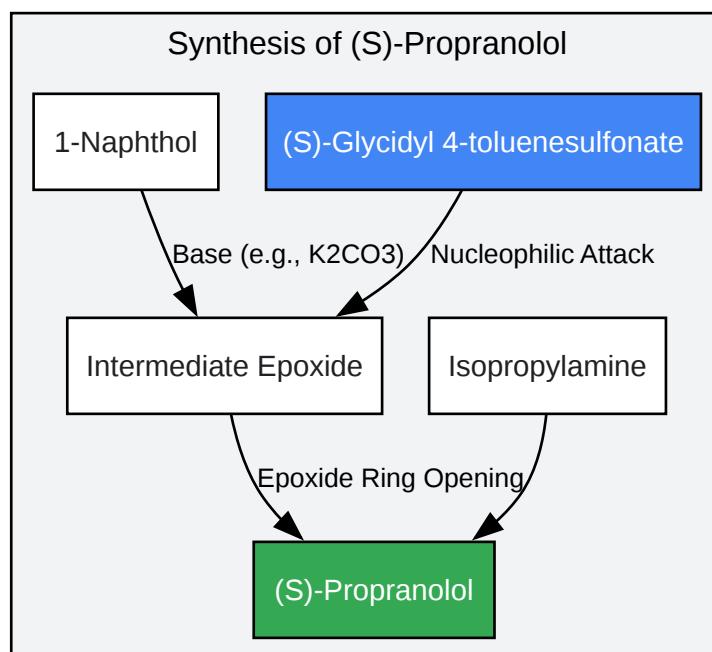
The physical state of **Glycidyl 4-toluenesulfonate** is typically a white to off-white crystalline solid at room temperature. The quantitative physical properties are summarized in the table below.

Physical Property	Value	Notes
Melting Point	46-50 °C	For enantiomerically pure forms, such as (2S)-(+)-Glycidyl p-toluenesulfonate. [1]
Boiling Point	95-100 °C at 0.01 Torr	Due to the potential for decomposition at higher temperatures, the boiling point is determined under reduced pressure. [2]
~340.07 °C	An estimated value at standard pressure. [3]	

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid such as **Glycidyl 4-toluenesulfonate** is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The standard method for determining the melting point is the capillary tube method.


Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered **Glycidyl 4-toluenesulfonate** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.
- **Heating:** The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.

Application in Synthesis: A Workflow for Chiral β -Blocker Preparation

Glycidyl 4-toluenesulfonate is a cornerstone in the asymmetric synthesis of many pharmaceutical compounds, most notably β -adrenergic blockers (beta-blockers). The following diagram illustrates a generalized synthetic pathway for the preparation of a chiral β -blocker, such as (S)-Propranolol, utilizing (S)-**Glycidyl 4-toluenesulfonate**. This workflow highlights the strategic importance of the epoxide ring-opening reaction, a key step facilitated by the tosylate leaving group.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for (S)-Propranolol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S)-(+)-Glycidyl p-Toluenesulfonate | 70987-78-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. GLYCIDYL 4-TOLUENESULFONATE CAS#: 6746-81-2 [m.chemicalbook.com]
- 3. (2R)-(-)-Glycidyl tosylate CAS#: 113826-06-5 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of Glycidyl 4-toluenesulfonate (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217010#physical-properties-of-glycidyl-4-toluenesulfonate-melting-point-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com